(S)-Bicalutamide-d4
Overview
Description
Synthesis Analysis
The synthesis of Bicalutamide involves a series of chemical reactions starting from specific precursor compounds. For Bicalutamide, the synthesis has been reported to start from N-[4-cyano-3-(trifluoromethyl)phenyl]-1,2-epoxy-2-methylpropionamide, undergoing condensation and oxidation steps (Li Yan, 2013). Another method involves starting from methyl methacrylate, proceeding through oxidation, condensation with 4-fluorothiophenol, and hydrolysis to yield α-hydroxy acid, which is further reacted and oxidized to obtain Bicalutamide (Xiao-Le Tao, 2003).
Molecular Structure Analysis
The molecular structure of Bicalutamide has been extensively studied, including its nanosized particles and their behavior in solvents. Studies have shown that Bicalutamide's molecular geometry can significantly influence its dissolution rate and bioavailability. For instance, DFT calculations and solvent effects on Bicalutamide's molecular geometry indicate the importance of the dielectric medium on its structure (Yuan Le et al., 2009).
Chemical Reactions and Properties
Bicalutamide's reactivity, particularly in the context of its synthesis and potential impurities, has been a subject of detailed mechanistic studies. These studies have explored the pathways involved in its synthesis, shedding light on the intermediate steps and the conditions favoring the formation of the desired product over potential impurities (Nabil Asaad & Shaun M. Fillery, 2009).
Physical Properties Analysis
The physical properties of Bicalutamide, including its polymorphism, have significant implications for its pharmaceutical formulation and stability. The crystalline forms of Bicalutamide differ in their molecular conformations, which affects their stability and dissolution properties. Detailed characterization of these polymorphs has been conducted through various analytical techniques (D. Vega et al., 2007).
Chemical Properties Analysis
The chemical properties of Bicalutamide, including its interaction with polymers and its behavior in different solvent systems, are crucial for understanding its formulation and delivery mechanisms. Studies have shown that mixing Bicalutamide with polymers like polyvinylpyrrolidone can significantly enhance its physical stability and solubility, highlighting the importance of chemical interactions in drug formulation (Justyna Szczurek et al., 2017).
Scientific Research Applications
Pharmacokinetic and Bioequivalence Studies
(S)-Bicalutamide-d4 serves as an internal standard in the validation of analytical methods for estimating bicalutamide enantiomers in human plasma. For example, Pradhan et al. (2013) developed a chiral liquid chromatography-tandem mass spectrometric method using (-)-d4-BCT and (+)-d4-BCT as internal standards for the estimation of bicalutamide enantiomers in human plasma. This method was applied to a bioequivalence study of a 150mg fixed-dose formulation in healthy subjects, demonstrating its utility in pharmacokinetic studies and the development of bioequivalent formulations Pradhan et al., 2013.
properties
IUPAC Name |
(2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)sulfonylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m1/s1/i3D,4D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJPYSCBVHEWIU-YNWMVSOESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1F)[2H])[2H])S(=O)(=O)C[C@](C)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Bicalutamide-d4 |
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